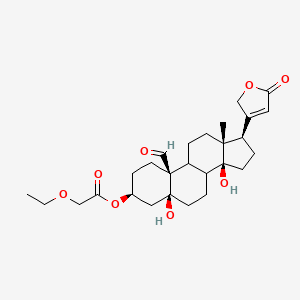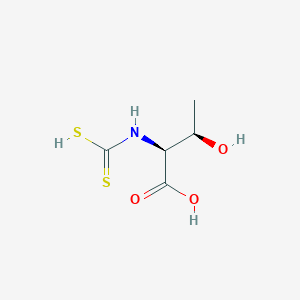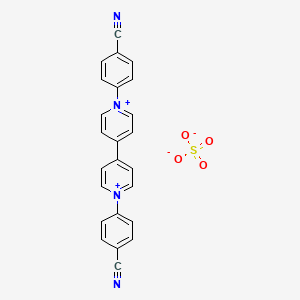
1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate is a complex organic compound known for its unique structural and chemical properties This compound is characterized by the presence of two cyanophenyl groups attached to a bipyridin-1-ium core, with sulfate as the counterion
Méthodes De Préparation
The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate typically involves the following steps:
Sonogashira–Hagihara Coupling: This method involves the coupling of 1,1’-bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane.
Ionothermal Method: This method employs the cyano cyclotrimerization of 1,1’-bis(4-cyanophenyl)-4,4’-bipyridine-1,1’-diium dichloride in the presence of zinc chloride.
Analyse Des Réactions Chimiques
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanophenyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic frameworks and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate involves its interaction with molecular targets and pathways. The bipyridin-1-ium core can interact with various biological molecules, influencing cellular processes. The cyanophenyl groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate can be compared with other similar compounds, such as:
- 1,1’-Bis(4-iodophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-aminophenyl)-4,4’-bipyridine-1,1’-diium chloride
- 1,1’-Bis(4-bromophenyl)-4,4’-bipyridine-1,1’-diium chloride
These compounds share a similar bipyridin-1-ium core but differ in the substituents attached to the phenyl groups. The unique properties of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium sulfate, such as its ability to undergo specific chemical reactions and form stable complexes, make it distinct from its analogs.
Propriétés
Numéro CAS |
62820-95-5 |
|---|---|
Formule moléculaire |
C24H16N4O4S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;sulfate |
InChI |
InChI=1S/C24H16N4.H2O4S/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;1-5(2,3)4/h1-16H;(H2,1,2,3,4)/q+2;/p-2 |
Clé InChI |
AYBTZRKWIXJRIC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


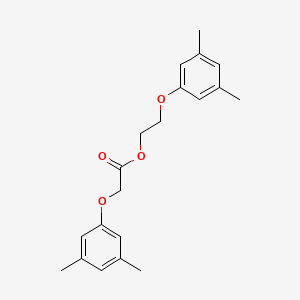
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
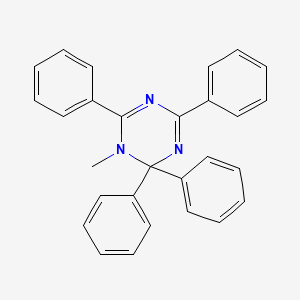
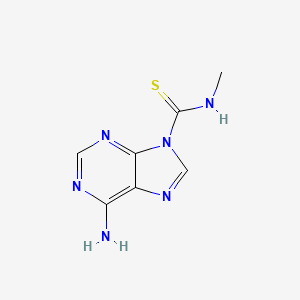

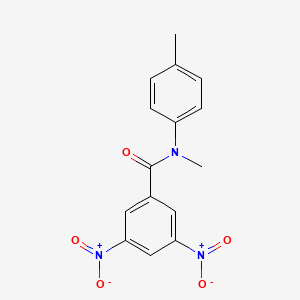
silane](/img/structure/B14503227.png)
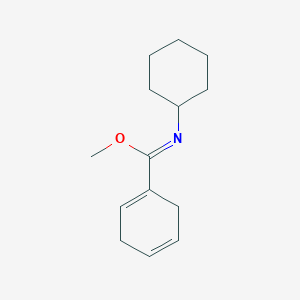
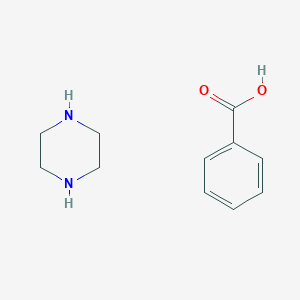
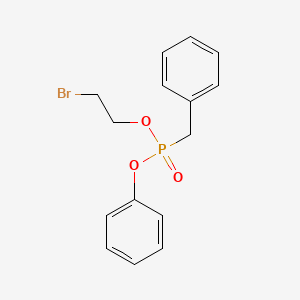
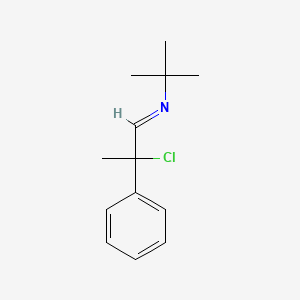
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
